

# A Comparative Analysis of Fevipiprant and Montelukast for Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the clinical efficacy and mechanisms of action of **fevipiprant** and montelukast in the treatment of allergic asthma. While montelukast is an established therapeutic, **fevipiprant**, a once-promising investigational drug, ultimately failed to demonstrate sufficient clinical benefit in Phase III trials, leading to the discontinuation of its development for asthma.[1][2] This comparison serves as a valuable case study in asthma drug development, highlighting the complexities of targeting inflammatory pathways.

## **Executive Summary**

Montelukast, a leukotriene receptor antagonist, is an approved treatment for asthma and allergic rhinitis, demonstrating consistent efficacy in improving lung function and reducing symptoms.[3][4][5] **Fevipiprant**, a selective prostaglandin D2 receptor 2 (DP2 or CRTH2) antagonist, showed initial promise in Phase II trials by reducing airway eosinophilia, a key marker of inflammation in allergic asthma. However, subsequent large-scale Phase III trials (LUSTER-1, LUSTER-2, ZEAL-1, and ZEAL-2) did not meet their primary endpoints for reducing asthma exacerbations or significantly improving lung function compared to placebo.

# Mechanism of Action: Targeting Different Inflammatory Pathways







The distinct mechanisms of action of **fevipiprant** and montelukast underscore the multifaceted nature of asthmatic inflammation.

**Fevipiprant** acts as a competitive antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as CRTH2. This receptor is primarily expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, and eosinophils. By blocking the binding of PGD2 to this receptor, **fevipiprant** was designed to inhibit the recruitment and activation of these key inflammatory cells, thereby reducing the type 2 inflammation characteristic of allergic asthma.

Montelukast, on the other hand, is a cysteinyl leukotriene receptor 1 (CysLT1) antagonist. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators released from mast cells and eosinophils. They induce bronchoconstriction, increase mucus secretion, and enhance vascular permeability. By blocking the CysLT1 receptor, montelukast effectively counteracts these effects, leading to bronchodilation and a reduction in inflammatory processes.





Click to download full resolution via product page

Figure 1: Signaling pathways of fevipiprant and montelukast. (Max Width: 760px)

## **Comparative Efficacy: Clinical Trial Data**

A key head-to-head comparison of **fevipiprant** and montelukast was conducted in a Phase IIb clinical trial. While this study showed some positive signals for **fevipiprant**, the subsequent



Phase III trials failed to confirm a clinically meaningful benefit.

## Phase IIb Dose-Ranging Study (Bateman et al., 2017)

This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of various doses of **fevipiprant** compared to montelukast and placebo in patients with allergic asthma inadequately controlled on low-dose inhaled corticosteroids (ICS).

#### Experimental Protocol:

- Participants: 1058 adult patients with allergic asthma.
- · Interventions:
  - **Fevipiprant**: Multiple once-daily (1 mg to 450 mg) and twice-daily (2 mg to 150 mg) doses (n=782).
  - Montelukast: 10 mg once daily (n=139).
  - Placebo (n=137).
- Background Therapy: All patients received budesonide 200 μg twice daily.
- Duration: 12 weeks.
- Primary Endpoint: Change from baseline in pre-dose forced expiratory volume in 1 second (FEV1) at week 12.

#### **Results Summary:**



| Outcome Measure                       | Fevipiprant<br>(Optimal Dose: 150<br>mg total daily)                                                       | Montelukast (10<br>mg)                                    | Placebo |
|---------------------------------------|------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|---------|
| Change in Pre-Dose<br>FEV1 at Week 12 | Statistically significant improvement (p=0.0035). Maximum model-averaged difference to placebo of 0.112 L. | Statistically significant improvement.                    | -       |
| Asthma Symptom<br>Control             | No improvement observed.                                                                                   | Not explicitly stated as a primary outcome in this study. | -       |
| Safety and Tolerability               | Well-tolerated, with adverse events similar to placebo.                                                    | Well-tolerated.                                           | -       |

Table 1: Key Efficacy and Safety Outcomes from the Phase IIb Comparative Trial.





Click to download full resolution via product page

Figure 2: Experimental workflow of the Phase IIb comparative trial. (Max Width: 760px)

# Phase III Trials (LUSTER-1 & LUSTER-2) and Discontinuation

Despite the promising Phase IIb results, the larger and longer-term Phase III LUSTER trials did not demonstrate a clinically meaningful benefit for **fevipiprant** in patients with moderate-to-severe asthma.

Experimental Protocol (LUSTER-1 & LUSTER-2):

- Participants: 894 (LUSTER-1) and 877 (LUSTER-2) patients with inadequately controlled moderate-to-severe asthma.
- Interventions:



- Fevipiprant 150 mg once daily.
- · Fevipiprant 450 mg once daily.
- Placebo.
- Duration: 52 weeks.
- Primary Endpoint: Annualized rate of moderate-to-severe asthma exacerbations.

#### **Results Summary:**

| Outcome Measure                                         | Fevipiprant (150 mg & 450 mg)                                                                                                                     | Placebo |
|---------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|---------|
| Annualized Rate of Moderate-<br>to-Severe Exacerbations | Did not meet the clinically relevant threshold for reduction compared to placebo. Modest, non-statistically significant reductions were observed. | -       |
| Lung Function, Asthma<br>Control, and Quality of Life   | No significant improvements.                                                                                                                      | -       |
| Safety and Tolerability                                 | Generally well-tolerated, with adverse events comparable to placebo.                                                                              | -       |

Table 2: Key Outcomes from the Phase III LUSTER Trials.

The failure of the Phase III trials led Novartis to discontinue the development of **fevipiprant** for asthma, concluding that the DP2 pathway, while mechanistically plausible, may not be a sufficiently impactful target for broad asthma therapy.

## Montelukast: An Established Efficacy Profile

In contrast to **fevipiprant**, montelukast has a well-documented history of efficacy and safety in the management of asthma. Numerous clinical trials have demonstrated its ability to:



- Improve FEV1 and other measures of lung function.
- Reduce daytime and nighttime asthma symptoms.
- Decrease the need for rescue beta-agonist use.
- Lessen the frequency of asthma exacerbations.

It is considered an effective monotherapy for mild persistent asthma and a useful add-on therapy for patients whose symptoms are not adequately controlled by inhaled corticosteroids.

### Conclusion

The comparative analysis of **fevipiprant** and montelukast offers critical insights for the drug development community. While both oral medications target distinct inflammatory pathways in allergic asthma, only montelukast has demonstrated consistent and clinically meaningful efficacy, solidifying its role in asthma management. The **fevipiprant** development program, despite a strong mechanistic rationale and promising early-phase data, ultimately highlights the challenge of translating preclinical and Phase II findings into Phase III success. The discrepancy between **fevipiprant**'s potent anti-eosinophilic effect and its lack of significant clinical benefit in broader asthma outcomes underscores the complexity of asthma pathophysiology and the need for validated biomarkers to identify patient populations most likely to respond to targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Novartis asthma drug fevipiprant fails in Phase III trials [clinicaltrialsarena.com]
- 2. Fevipiprant new asthma pill hailed as a "game changer" Los Angeles Allergist [allergylosangeles.com]
- 3. Montelukast Wikipedia [en.wikipedia.org]



- 4. Montelukast in the treatment of asthma and beyond PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of montelukast in adults with asthma and allergic rhinitis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Fevipiprant and Montelukast for Allergic Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#comparative-efficacy-of-fevipiprant-and-montelukast-in-allergic-asthma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com